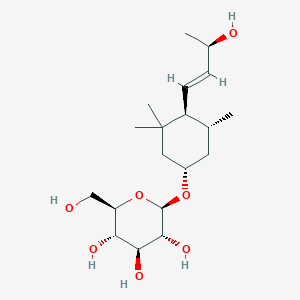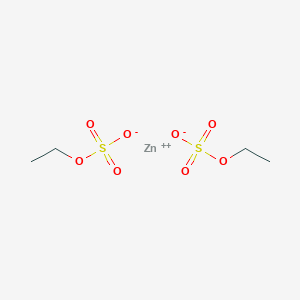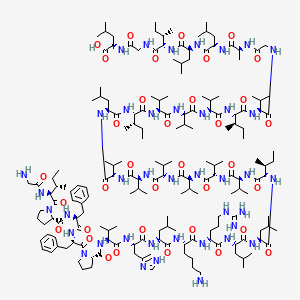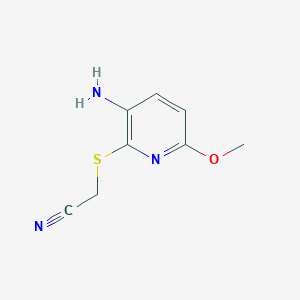
Benzenecarboximidamide,N-hydroxy-4-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE is a chemical compound with the molecular formula C8H10N2O2. It is known for its unique structure, which includes a benzimidamide core with hydroxy and hydroxymethyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE typically involves the reaction of 4-methylbenzonitrile with hydroxylamine in ethanol. The reaction is carried out at 78°C for 18 hours, resulting in the formation of the desired product. Another method involves the reaction of amidoxime with anhydride in dichloromethane, followed by treatment with sodium hydroxide in dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production methods for N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxy and hydroxymethyl groups, which can participate in nucleophilic and electrophilic reactions .
Common Reagents and Conditions
Common reagents used in the reactions of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE depend on the specific reaction conditions. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-HYDROXY-4-METHYLBENZIMIDAMIDE
- N-HYDROXY-4-(HYDROXYMETHYL)BENZAMIDINE
- 4-(HYDROXYMETHYL)BENZAMIDOXIME
Uniqueness
N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE is unique due to its specific functional groups and their arrangement on the benzimidamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-6(5-11)2-4-7/h1-4,11-12H,5H2,(H2,9,10) |
Clé InChI |
XAVQRXUCPQYHBS-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1CO)/C(=N\O)/N |
SMILES canonique |
C1=CC(=CC=C1CO)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)

![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)




![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
